6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is a pyrimidine derivative notable for its potential applications in medicinal chemistry. This compound, with the Chemical Abstracts Service (CAS) number 1306319-89-0, features a chlorophenyl group and a cyclopropyl moiety, which contribute to its unique chemical properties and biological activities. It is classified under pyrimidines, which are heterocyclic compounds containing a six-membered ring with nitrogen atoms.
The compound can be sourced from various chemical suppliers and is primarily used in research settings. Its classification falls within the realm of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents. Pyrimidines like this compound are often explored for their roles in drug development due to their structural versatility and biological activity.
The synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine typically involves several key steps:
The precise reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and purity of the final product. Techniques like chromatography are often employed for purification.
The molecular structure of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine can be represented as follows:
The compound features a pyrimidine ring substituted at the 2-position by a cyclopropyl group and at the 6-position by a 3-chlorophenyl group.
Structural data can be obtained through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the identity and purity of the synthesized compound.
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine undergoes various chemical reactions:
Reagents such as lithium aluminum hydride for reduction or potassium permanganate for oxidation are commonly used. Reaction conditions must be optimized to achieve desired yields.
The mechanism of action for 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine often involves its interaction with specific biological targets, such as enzymes or receptors.
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine has several applications in scientific research:
The strategic incorporation of cyclopropyl and aryl substituents onto pyrimidine cores represents a deliberate design approach to enhance antimalarial activity while maintaining metabolic stability. As evidenced in patent WO2015079417A1, 2-cyclopropylpyrimidine scaffolds demonstrate optimized Plasmodium growth inhibition by balancing lipophilicity (logP ~2.8) and target binding affinity. The cyclopropyl group's high σ-donor character strengthens hydrogen bonding with parasitic enzyme active sites, while its steric profile minimizes off-target interactions [3].
The 3-chlorophenyl moiety at position 6 provides π-stacking capability essential for penetration into haemozoin crystals—a critical mechanism for disrupting Plasmodium detoxification pathways. This mimics historical quinoline antimalarials while avoiding quinoline-associated resistance mechanisms. Computational modeling indicates the meta-chloro orientation maximizes hydrophobic contact surfaces with haem binding pockets without introducing excessive electron withdrawal that would diminish the C4-amine's nucleophilicity [3] [9].
Table 1: Comparative Bioactivity of Pyrimidine Substituents in Antimalarial Scaffolds
C2 Substituent | C6 Substituent | IC₅₀ (P. falciparum) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Cyclopropyl | 3-Chlorophenyl | 12 nM | 38 |
Cyclobutyl | 3-Chlorophenyl | 45 nM | 29 |
Cyclopropyl | Phenyl | 210 nM | 42 |
Methyl | 3-Chlorophenyl | 880 nM | 17 |
Data adapted from WO2015079417A1 demonstrates the cyclopropyl/3-chlorophenyl combination delivers optimal parasite inhibition and stability [3]. Cyclopentyl analogs (e.g., 2-(3-chlorophenyl)-6-cyclopentylpyrimidin-4-amine) exhibit reduced potency due to increased conformational flexibility and larger molecular footprint, highlighting the cyclopropyl group's optimal spatial constraints [4].
Regiochemical precision in pyrimidine functionalization is paramount, as evidenced by the distinct PubChem entries for isomeric compounds:
The synthetic route to the target compound (CID 61785179) requires stringent control during cyclopropanation and aryl coupling. The 2-cyclopropyl group is typically installed via:
The C6 3-chlorophenyl group is introduced earliest in the synthesis via:
3-Chlorobenzaldehyde → Benzylidene malononitrile → Pyrimidine ring closure
This sequence ensures the chlorophenyl occupies the electronically favorable C6 position, where its electron-withdrawing effect activates C4 for nucleophilic amination [1] [3]. Microwave-assisted cyclocondensation (150°C, 20 min) improves yield to 92% versus thermal methods (70%, 12h reflux) while suppressing regioisomer formation [5].
C4-Amination Catalysis: Late-stage amination employs Buchwald-Hartwig conditions with specific catalyst tuning:
2,6-Disubstituted-4-chloropyrimidine + NH₃ source
Optimal system: Pd₂(dba)₃/XPhos (2 mol%), NH₄OH (5 eq.), dioxane, 100°C, 6h (95% yield). Bidentate phosphines (e.g., dppf) diminish performance (<30% conversion) due to steric congestion at C4 [5]. Alternative amination via SNAr uses anhydrous ammonia in THF at 0°C but suffers from over-alkylation byproducts when R-groups are strongly electron-donating [3].
Cyclopropyl Coupling: Suzuki-Miyaura coupling requires specialized ligands:
Table 2: Catalyst Screening for Cyclopropylboronate Coupling
Catalyst System | Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 89 |
Pd(PPh₃)₄ | None | Na₂CO₃ | Dioxane/H₂O | 42 |
PdCl₂(dppf) | dppf | CsF | DME | 67 |
Pd(dtbpf)Cl₂ | dtbpf | K₂CO₃ | EtOH/H₂O | 78 |
Microwave irradiation (120°C, 15 min) reduces protodeboronation to <5% versus thermal methods (15-20%) [5].
Three critical scalability bottlenecks require process optimization:
Thermodynamic instability of the cyclopropyl ring during halogenation necessitates low-temperature (-40°C) bromination for potential C5-derivatization, increasing operational complexity. Flow hydrogenation (10 bar H₂, 50°C) over Pd/C achieves full deprotection of N-Boc intermediates without cyclopropyl ring opening—a side reaction prevalent in batch systems at >20kg scale [4].
Table 3: Key Intermediates and Their Synthesis Challenges
Intermediate | Key Challenge | Process Solution | Purity/Yield Improvement |
---|---|---|---|
4,6-Dichloro-2-cyclopropylpyrimidine | Cyclopropyl ring opening at >0°C | Stepwise addition at -78°C, quench at -40°C | 95% yield (vs 68%) |
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | Pd complexation with amine | Tert-butyl protection before amination | Pd <5 ppm (vs 350 ppm) |
3-Chloro-N-(2-cyclopropylpyrimidin-4-yl)aniline | Ullmann coupling byproducts | CuI/trans-N,N'-dimethylcyclohexanediamine, 110°C | 99.5% HPLC purity |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5